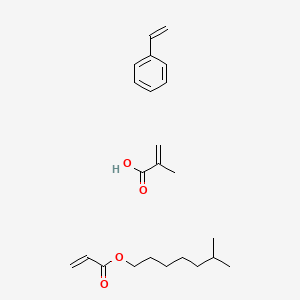
6-Methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptyl prop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are three distinct chemical compounds, each with unique properties and applications.
6-Methylheptyl prop-2-enoate: is an ester derived from 2-propenoic acid and 6-methylheptanol.
2-methylprop-2-enoic acid:
Styrene: is an aromatic hydrocarbon that is a precursor to polystyrene and several copolymers.
Méthodes De Préparation
6-Methylheptyl prop-2-enoate
Synthetic Route: : This compound is typically synthesized through the esterification of acrylic acid with 6-methylheptanol in the presence of a catalyst such as sulfuric acid . Industrial Production : The process involves neutralization, dealcoholization, and distillation to obtain the final product .
2-methylprop-2-enoic acid
Synthetic Route: : Methacrylic acid is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Industrial Production : Another method involves the oxidation of isobutylene to methacrolein and then to methacrylic acid .
Styrene
Synthetic Route: : Styrene is produced by the dehydrogenation of ethylbenzene . Industrial Production : This process is typically carried out in the presence of steam and a catalyst such as iron oxide .
Analyse Des Réactions Chimiques
6-Methylheptyl prop-2-enoate
Types of Reactions: : This compound undergoes typical ester reactions, including hydrolysis and transesterification . Common Reagents and Conditions : Acidic or basic conditions are commonly used for hydrolysis, while alcohols and catalysts are used for transesterification . Major Products : Hydrolysis yields 6-methylheptanol and acrylic acid .
2-methylprop-2-enoic acid
Types of Reactions: : Methacrylic acid undergoes polymerization, esterification, and Michael addition reactions . Common Reagents and Conditions : Acid catalysts are used for esterification, while bases are used for Michael additions . Major Products : Polymerization yields polymethacrylic acid, while esterification produces methacrylate esters .
Styrene
Types of Reactions: : Styrene undergoes polymerization and copolymerization reactions . Common Reagents and Conditions : Radical initiators are used for polymerization . Major Products : Polymerization yields polystyrene, while copolymerization with other monomers produces various copolymers .
Applications De Recherche Scientifique
6-Methylheptyl prop-2-enoate
This compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants .
2-methylprop-2-enoic acid
Methacrylic acid is widely used in the production of polymers and copolymers, which find applications in paints, adhesives, and medical devices .
Styrene
Styrene is a key monomer in the production of polystyrene and various copolymers, which are used in packaging, insulation, and automotive components .
Mécanisme D'action
6-Methylheptyl prop-2-enoate
The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water .
2-methylprop-2-enoic acid
Methacrylic acid polymerizes through a free-radical mechanism, where the double bond reacts with a radical initiator to form a polymer chain .
Styrene
Styrene polymerizes through a free-radical mechanism, where the vinyl group reacts with a radical initiator to form polystyrene .
Comparaison Avec Des Composés Similaires
6-Methylheptyl prop-2-enoate
Similar compounds include other esters of acrylic acid, such as ethyl acrylate and butyl acrylate . 6-Methylheptyl prop-2-enoate is unique due to its branched alkyl chain, which imparts different physical properties to the resulting polymers .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid . Methacrylic acid is unique due to its methyl group, which affects the polymerization process and the properties of the resulting polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene . Styrene is unique due to its balance of reactivity and stability, making it a versatile monomer for various applications .
Propriétés
Numéro CAS |
66251-45-4 |
|---|---|
Formule moléculaire |
C23H34O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
Clé InChI |
WAVAIRZAEWOAJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Numéros CAS associés |
66251-45-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


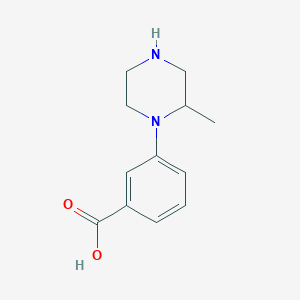

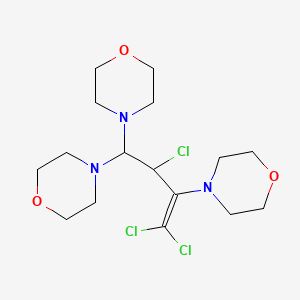
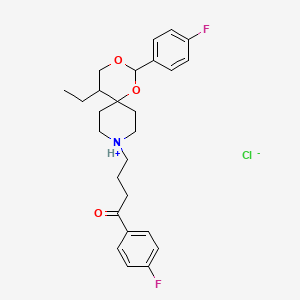
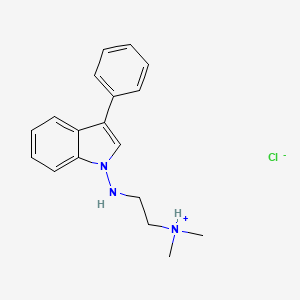
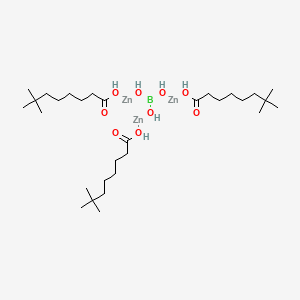
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
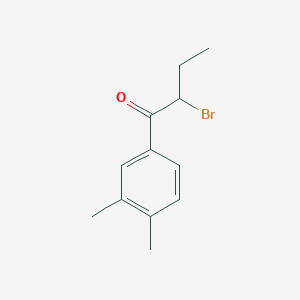
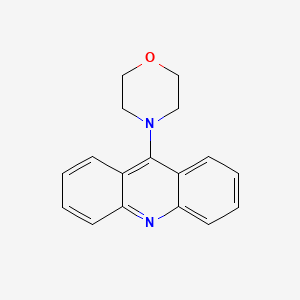
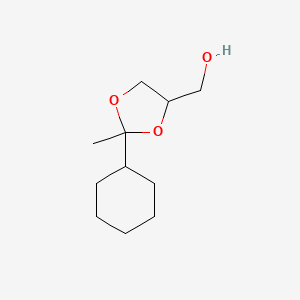
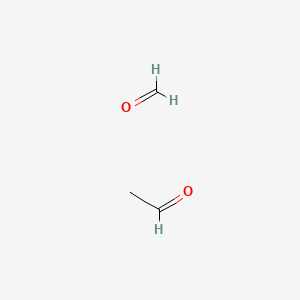
![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

